(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid is an Fmoc-protected amino acid derivative featuring a benzodioxole substituent. This compound is primarily utilized in peptide synthesis and probe development. For instance, highlights its role in synthesizing fluorescent probes for tracking phosphodiesterase 5 (PDE5) in living cells. The synthesis involves hydrolyzing the methyl ester precursor under basic conditions (CaCl₂/KOH), followed by acidification to yield the carboxylic acid product .
Properties
Molecular Formula |
C25H21NO6 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
(2S)-3-(1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21NO6/c27-24(28)21(11-15-9-10-22-23(12-15)32-14-31-22)26-25(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13-14H2,(H,26,29)(H,27,28)/t21-/m0/s1 |
InChI Key |
DBRIPJFWEWCYMW-NRFANRHFSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Fmoc Protection of Levodopa
The primary route begins with levodopa [(S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid], which undergoes amine protection via reaction with Fmoc-N-hydroxysuccinimide ester (Fmoc-Osu) in a polar aprotic solvent. The reaction typically proceeds at room temperature in dimethylformamide (DMF) or tetrahydrofuran (THF), achieving near-quantitative yields due to the electrophilic nature of the succinimide leaving group. The product, Fmoc-levodopa, is isolated via precipitation upon acidification and thoroughly washed to remove residual reagents.
Benzodioxole Formation via Acetalization
The catechol moiety of Fmoc-levodopa is protected as a benzodioxole ring using 2,2-dimethoxypropane in THF under PPTS catalysis. This step involves refluxing the mixture at 60–70°C for 4–6 hours, during which the dimethoxypropane acts as both a solvent and a protecting agent. The PPTS catalyst facilitates the acid-mediated acetalization, selectively forming the 1,3-benzodioxol-5-yl group without epimerization at the α-carbon. The final product is purified via recrystallization or column chromatography, yielding the title compound in >85% purity.
Table 1: Reaction Conditions for Key Synthesis Steps
| Step | Reagents | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| Fmoc Protection | Fmoc-Osu, Levodopa | DMF/THF | – | 25°C | 2–4 h | ~90% |
| Benzodioxole Formation | 2,2-Dimethoxypropane, PPTS | THF | PPTS (0.1 eq) | 60–70°C | 4–6 h | 75–85% |
Solid-Phase Peptide Synthesis (SPPS) Context
While the compound itself is synthesized in solution phase, its application in peptide synthesis involves resin-bound intermediates. Fmoc-protected derivatives are coupled to Wang or Rink amide resins using activating agents like HATU or PyBOP with DIPEA as a base. For example, Fmoc-L-Ala-Wang resin serves as a scaffold for sequential amino acid coupling, where the target compound is introduced during chain elongation. Post-assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), preserving the benzodioxole group due to its stability under acidic conditions.
Optimization of Reaction Parameters
Solvent Selection
THF is preferred for the acetalization step due to its ability to dissolve both Fmoc-levodopa and 2,2-dimethoxypropane while stabilizing the PPTS catalyst. Alternatives like dichloromethane (DCM) result in slower reaction rates, while DMF may promote side reactions at elevated temperatures.
Catalytic Efficiency
PPTS outperforms traditional acids like p-toluenesulfonic acid (pTSA) by minimizing racemization. Its mild acidity (pKa ~5) ensures selective acetal formation without hydrolyzing the Fmoc group. Screening studies indicate that 0.1 equivalents of PPTS provide optimal kinetics, with higher loadings offering no significant yield improvement.
Purification and Characterization
Crude product is purified via reverse-phase HPLC using a C-18 column and a gradient of acetonitrile/water with 0.1% TFA. Analytical HPLC confirms purity (>95%), while mass spectrometry (MS) verifies the molecular ion peak at m/z 355.34 [M+H]+. Nuclear magnetic resonance (NMR) spectroscopy corroborates the benzodioxole protons as a singlet at δ 5.95–6.05 ppm and the Fmoc aromatic signals between δ 7.30–7.80 ppm.
Applications in Peptide Science
The compound serves as a building block for synthesizing peptidomimetics targeting neurological receptors, leveraging its rigid benzodioxole moiety to enhance binding affinity. In one application, it was incorporated into thrombin inhibitors, where the benzodioxole group provided hydrophobic interactions with the S3 pocket of the enzyme .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Medicinal Chemistry
The compound is instrumental in the synthesis of biologically active peptides, which are crucial in drug discovery and development. The Fmoc group serves as a protective moiety that allows for selective reactions during peptide synthesis. This property is significant in creating complex peptides that can exhibit specific biological activities.
Case Study: Peptide Synthesis
A notable application of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid was demonstrated in the synthesis of cyclic peptides that showed promising activity against cancer cell lines. The Fmoc protection facilitated the stepwise assembly of amino acids, allowing for high yields and purity of the final product.
Drug Development
The unique structural features of this compound make it a valuable building block in the development of novel therapeutics. Its ability to form stable interactions with biological targets enhances its potential as a lead compound in drug design.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| (S)-Fmoc-Ala-OH | Fmoc-Ala | Commonly used in peptide synthesis |
| (S)-Fmoc-Gly-OH | Fmoc-Gly | Simplest amino acid for peptide chains |
| (S)-Fmoc-Lys-OH | Fmoc-Lys | Introduces positive charge in peptides |
Biochemical Research
The compound has been utilized to study protein interactions and enzyme mechanisms due to its ability to mimic natural substrates. This application is critical in understanding biochemical pathways and developing inhibitors for various diseases.
Case Study: Enzyme Inhibition
Research involving this compound has shown its effectiveness as an inhibitor for specific proteases, leading to insights into their catalytic mechanisms. The structural similarity between the compound and natural substrates allows for competitive inhibition studies, providing valuable data for drug design.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid involves its role as a protecting group. The Fmoc group protects the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of Fmoc-protected amino acids with variable side chains. Below is a comparative analysis of its structural analogs, emphasizing substituent differences, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Analogous Fmoc-Protected Amino Acids
Structural and Electronic Differences
- Aromatic Substituents : The benzodioxole group in the target compound provides a rigid, planar structure with electron-donating oxygen atoms, contrasting with electron-withdrawing groups (e.g., Br, Cl, CF₃) in analogs like Compounds 23 and 20. These differences influence reactivity in peptide coupling and interactions with biological targets .
- Heterocyclic Variants : Indole () and thiophene () substituents introduce nitrogen or sulfur heteroatoms, altering hydrogen-bonding capacity and lipophilicity. For example, indole derivatives may mimic tryptophan residues in protein binding .
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid
- Molecular Formula : C25H21NO6
- Molecular Weight : 431.44 g/mol
- CAS Number : 1260609-75-3
The presence of the fluorenyl group and the benzo[d][1,3]dioxole moiety contributes to the compound's unique biological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The fluorenyl group enhances binding affinity to enzymes and receptors, while the carbamate moiety may undergo hydrolysis, releasing active forms that modulate biological effects.
Biological Activities
- Antimicrobial Activity
-
Cytotoxicity
- In vitro studies have demonstrated that various derivatives of fluorenyl compounds show selective cytotoxicity against cancer cell lines. For instance, compounds structurally related to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid have shown IC50 values indicative of potent anti-cancer activity .
-
Enzyme Inhibition
- The compound has been evaluated for its inhibitory effects on cholinesterases, particularly butyrylcholinesterase (BuChE), which is involved in neurological functions. Selective inhibitors derived from fluorenyl structures have shown promising results in improving cognitive functions in animal models of Alzheimer's disease .
Case Studies
Case Study 1: Antitubercular Activity
A study focused on fluorenyl derivatives revealed that specific compounds displayed significant inhibition against Mycobacterium tuberculosis strains, including multi-drug-resistant strains. The mechanism was linked to the inhibition of InhA, underscoring the potential for developing new antitubercular agents based on this scaffold .
Case Study 2: Cancer Cell Line Testing
Research involving various fluorenyl derivatives demonstrated their cytotoxic effects against multiple cancer cell lines such as MCF-7 and HCT116. The IC50 values ranged from 6.2 µM to over 100 µM depending on the specific derivative tested, highlighting the potential for these compounds in cancer therapeutics .
Data Summary
Q & A
Q. What are the primary synthetic routes for preparing (S)-2-...propanoic acid, and how is the Fmoc group utilized?
The compound is synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection strategies, commonly employed in peptide chemistry. Key steps include:
- Amino acid backbone assembly : Reacting L-amino acids (e.g., tyrosine analogs) with Fmoc-Cl in a basic solvent (e.g., 1,4-dioxane/Na₂CO₃) to protect the amine group .
- Functionalization : Introducing the benzo[d][1,3]dioxol-5-yl moiety through Suzuki coupling or electrophilic substitution, ensuring regioselectivity .
- Deprotection : Using piperidine or DBU to remove the Fmoc group under controlled pH (~8–9) . Methodological focus: Optimize reaction time (typically 4–24 hours) and monitor intermediates via TLC or HPLC .
Q. Which analytical techniques are critical for verifying structural integrity and purity?
- NMR spectroscopy : Identify fluorenyl protons (δ 7.2–7.8 ppm), benzo[d][1,3]dioxolane protons (δ 5.9–6.1 ppm), and α-proton stereochemistry (J-coupling ~8 Hz for S-configuration) .
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and resolve enantiomeric impurities .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ expected at ~450–500 m/z depending on substituents) .
Q. What are the compound’s primary applications in peptide synthesis?
The Fmoc-protected amino acid serves as a building block for:
- Solid-phase peptide synthesis (SPPS) : Incorporate into sequences using HBTU/HOBt activation in DMF, ensuring coupling efficiency >90% .
- Post-translational modifications : Functionalize peptides with benzo[d][1,3]dioxolane groups for enhanced binding or fluorescence properties .
Advanced Research Questions
Q. How can researchers address low coupling efficiency during SPPS with this compound?
Low efficiency often stems from steric hindrance from the benzo[d][1,3]dioxol-5-yl group. Mitigation strategies include:
Q. What experimental approaches resolve contradictions in reported biological activity data?
Discrepancies may arise from impurities or stereochemical variability. Solutions include:
- Chiral purity validation : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm >99% enantiomeric excess .
- Biological assay standardization : Pre-treat compounds with scavengers (e.g., Chelex) to remove trace metals affecting activity .
- Structural analogs comparison : Test derivatives (e.g., fluorophenyl or naphthyl substituents) to isolate structure-activity relationships .
Q. How can solubility challenges in aqueous buffers be overcome for in vitro studies?
The hydrophobic fluorenyl and benzo[d][1,3]dioxolane groups limit solubility. Strategies:
- Co-solvent systems : Use 10–20% DMSO or PEG-400 in PBS, ensuring <0.1% organic solvent in final assays .
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) transiently .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Fmoc Protection
Q. Table 2: Analytical Parameters for Structural Validation
| Technique | Critical Parameters | Target Outcome |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 4.2–4.5 (Fmoc-CH₂), δ 5.9–6.1 (dioxolane) | Confirms regiochemistry |
| HPLC (C18, 220 nm) | Gradient: 30→70% ACN in 15 min | Retention time ~8.5 min |
| HRMS (ESI+) | m/z calc. 478.1584, found 478.1580 | Δ < 3 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
